molecular formula C9H9NO5 B2695824 Ethyl 4-nitrophenyl carbonate CAS No. 6132-45-2

Ethyl 4-nitrophenyl carbonate

Cat. No.: B2695824
CAS No.: 6132-45-2
M. Wt: 211.173
InChI Key: OFJLSOXXIMLDDL-UHFFFAOYSA-N
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Description

Ethyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C9H9NO5. It is a carbonate ester derived from 4-nitrophenol and ethyl chloroformate. This compound is known for its utility in organic synthesis, particularly in the protection of amino groups in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-nitrophenyl carbonate can be synthesized through the reaction of 4-nitrophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired carbonate ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.

Types of Reactions:

    Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the ethyl carbonate group is replaced by various nucleophiles.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: The major products are the corresponding substituted carbonates.

    Reduction: The major product is ethyl 4-aminophenyl carbonate.

Scientific Research Applications

Ethyl 4-nitrophenyl carbonate is widely used in scientific research, particularly in the field of organic chemistry. It serves as a protecting group for amino acids in peptide synthesis, allowing for the selective deprotection of amino groups. Additionally, it is used in the synthesis of various pharmaceuticals and agrochemicals.

In biology and medicine, this compound is used in the development of enzyme inhibitors and as a reagent in biochemical assays. Its ability to form stable intermediates makes it valuable in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of ethyl 4-nitrophenyl carbonate involves the formation of a stable intermediate through nucleophilic attack on the carbonate group. This intermediate can then undergo further reactions, such as hydrolysis or substitution, depending on the reaction conditions and the nature of the nucleophile.

In biochemical applications, this compound acts as a substrate for enzymes that catalyze the hydrolysis of carbonate esters. The resulting products can be used to study enzyme kinetics and inhibition.

Comparison with Similar Compounds

  • Methyl 4-nitrophenyl carbonate
  • Benzyl 4-nitrophenyl carbonate
  • Phenyl 4-nitrophenyl carbonate

Compared to these compounds, this compound offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

ethyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-14-9(11)15-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJLSOXXIMLDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-nitrophenol (1.00 g) in dichloromethane (20 ml) were added dropwise ethyl chloroformate (0.70 ml) and pyridine (0.70 ml) under ice-cooling, and the resulting mixture was stirred at room temperature overnight and then evaporated in vacuo. To the residue obtained was added ethyl acetate, and the organic layer was washed successively with a saturated aqueous sodium hydrogencarbonate solution, a saturated aqueous sodium chloride solution, a saturated aqueous potassium hydrogensulfate solution and a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous magnesium sulfate and evaporated in vacuo. The residual solid obtained was collected by filtration using hexane to afford ethyl 4-nitrophenyl carbonate (1.44 g, yield: 95%) as a white solid.
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